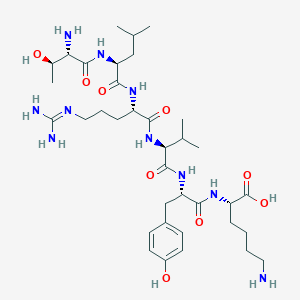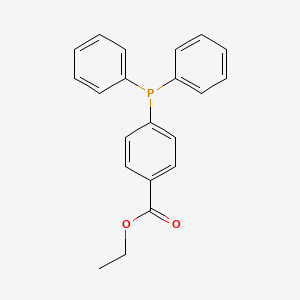
Benzoic acid, 4-(diphenylphosphino)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 4-(diphenylphosphino)-, ethyl ester is a chemical compound known for its unique properties and applications in various fields of science and industry. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a diphenylphosphino group, and the carboxyl group is esterified with ethanol. This compound is particularly significant in organic synthesis and catalysis due to its ability to act as a ligand in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(diphenylphosphino)-, ethyl ester typically involves the esterification of 4-(diphenylphosphino)benzoic acid with ethanol. One common method is the Mitsunobu reaction, which allows the conversion of primary and secondary alcohols to esters. In this reaction, 4-(diphenylphosphino)benzoic acid acts as both a reductant and a pronucleophile . The reaction conditions usually involve the use of di-2-methoxyethyl azodicarboxylate and triphenylphosphine, which facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mitsunobu reactions or other esterification techniques that ensure high yield and purity. The choice of method depends on the desired scale and specific application requirements.
化学反应分析
Types of Reactions
Benzoic acid, 4-(diphenylphosphino)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The diphenylphosphino group can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Reagents such as di-2-methoxyethyl azodicarboxylate and triphenylphosphine are used in Mitsunobu reactions.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the nucleophile used; for example, esterification yields the ethyl ester of 4-(diphenylphosphino)benzoic acid.
科学研究应用
Benzoic acid, 4-(diphenylphosphino)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Medicine: Research is ongoing to explore its potential therapeutic applications due to its unique chemical properties.
作用机制
The mechanism of action of benzoic acid, 4-(diphenylphosphino)-, ethyl ester involves its role as a ligand in catalysis. It coordinates with metal centers, such as palladium, to facilitate various chemical transformations. The diphenylphosphino group enhances the stability and reactivity of the metal-ligand complex, enabling efficient catalysis . The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
Similar Compounds
4-(Diphenylphosphino)benzoic acid: The parent compound, which lacks the ethyl ester group.
2-(Diphenylphosphino)benzoic acid: A positional isomer with the diphenylphosphino group in the ortho position.
4-(Diphenylphosphino)benzenesulfonic acid: A sulfonic acid derivative with similar ligand properties.
Uniqueness
Benzoic acid, 4-(diphenylphosphino)-, ethyl ester is unique due to its ester functionality, which can influence its solubility and reactivity compared to its parent compound and other derivatives. This makes it particularly useful in specific catalytic applications where these properties are advantageous .
属性
CAS 编号 |
223510-97-2 |
|---|---|
分子式 |
C21H19O2P |
分子量 |
334.3 g/mol |
IUPAC 名称 |
ethyl 4-diphenylphosphanylbenzoate |
InChI |
InChI=1S/C21H19O2P/c1-2-23-21(22)17-13-15-20(16-14-17)24(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,2H2,1H3 |
InChI 键 |
REWSBBADFKKLGR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Azabicyclo[3.2.0]hept-5-ene-2,7-dione](/img/structure/B14243090.png)
![[(1R,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol](/img/structure/B14243099.png)

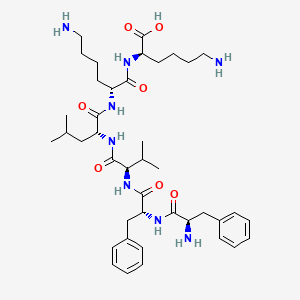
![Thiirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14243114.png)
![1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene](/img/structure/B14243116.png)

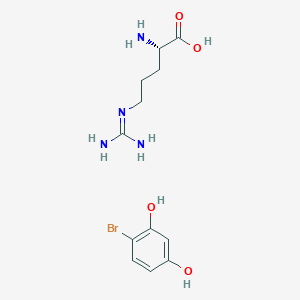
![4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid](/img/structure/B14243143.png)
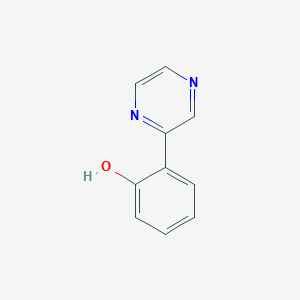


![Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide](/img/structure/B14243157.png)
